Pariceract vs. GT-02287 and VQ-101: Clinical Development Stage Differentiation
Pariceract (BIA 28-6156) is currently in Phase 2 clinical development for GBA-PD, with a Phase 2b ACTIVATE study actively enrolling and topline efficacy data expected in mid-2026 [1]. In contrast, GT-02287 (Gain Therapeutics) is in Phase 1b/2a evaluation as of early 2026, while VQ-101 (Vanqua Bio) is in Phase 1b with open-label extension ongoing [2]. This approximately 12-24 month advancement in clinical validation timelines represents the most tangible differentiation for procurement decisions where translational confidence and regulatory documentation maturity are paramount.
| Evidence Dimension | Clinical development phase (GBA-PD indication) |
|---|---|
| Target Compound Data | Phase 2 (Phase 2b ACTIVATE study ongoing; 78-week efficacy assessment) |
| Comparator Or Baseline | GT-02287: Phase 1b/2a; VQ-101: Phase 1b |
| Quantified Difference | Pariceract advanced by one full clinical phase (12-24 month lead) versus comparators |
| Conditions | Clinical development status as of Q1 2026 |
Why This Matters
Clinical phase advancement correlates with accumulated human safety and tolerability data volume, reducing procurement risk for translational studies.
- [1] Mayo Clinic. Efficacy, Safety, Tolerability, Pharmacodynamics, And Pharmacokinetics Of BIA 28-6156 In GBA-PD (NCT identifier pending). Apr 1, 2026. View Source
- [2] NeurologyLive. VQ-101 Show Promise in Interim Phase 1 Data for GBA-Parkinson Disease Treatment. Apr 10, 2026. View Source
